![molecular formula C12H19BO2S B1442275 2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-20-4](/img/structure/B1442275.png)
2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular weight of 238.16 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of 12 carbon atoms, 19 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not available, it’s known that thiophene compounds are used in various chemical reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 238.16 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Synthesis and Inhibitory Activity
- Synthesis of Derivatives : 2-Mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, closely related to the target compound, were synthesized. Their inhibitory activity against serine proteases, including thrombin, was assessed, highlighting potential therapeutic applications (Spencer et al., 2002).
Polymerization and Material Science
- Enhanced Brightness Emission-Tuned Nanoparticles : The compound was used in Suzuki-Miyaura chain growth polymerization to create heterodisubstituted polyfluorenes. These polymers have potential applications in creating stable nanoparticles with bright fluorescence emission, useful in material sciences (Fischer et al., 2013).
- Regioregular Polyalkylthiophenes : Utilized in Suzuki synthesis of highly regioregular polyalkylthiophenes, this compound has significant implications in the field of conducting polymers and electronics (Liversedge et al., 2006).
- Synthesis of Stilbenes for LCD Technology : Novel tetramethyl dioxaborolane derivatives were synthesized, potentially useful for creating conjugated polyene materials in LCD technology (Das et al., 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The compound was involved in studies focusing on crystallographic and conformational analyses, contributing to the understanding of molecular structures in materials science (Wu et al., 2021).
properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2S/c1-8-7-10(9(2)16-8)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOMTDDALYCQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700016 | |
Record name | 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942070-20-4 | |
Record name | 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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